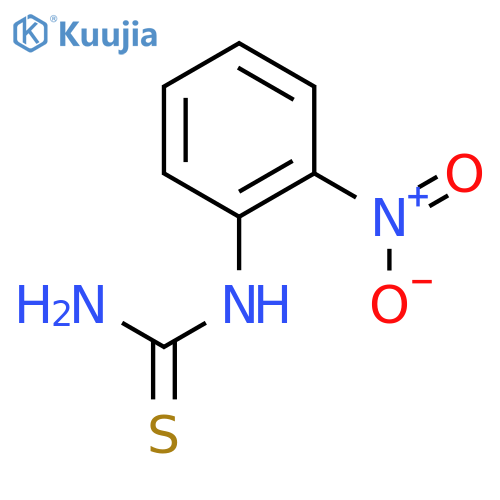

Cas no 51039-84-0 (1-(2-nitrophenyl)-2-thiourea)

1-(2-nitrophenyl)-2-thiourea 化学的及び物理的性質

名前と識別子

-

- 2-Nitrophenylthiourea

- (2-nitrophenyl)thiourea

- 1-(2-Nitrophenyl)-2-thiourea

- 1-(2-Nitrophenyl)thiourea

- N-(2-Nitrophenyl)thiourea

- 51039-84-0

- BCA03984

- AS-58609

- MFCD00041237

- NSC207834

- DTXSID00199049

- AKOS005207123

- NSC 207834

- A828413

- FLGZBEKWHFRZNP-UHFFFAOYSA-N

- Thiourea,(2-nitrophenyl)-

- SCHEMBL1883671

- Thiourea, (2-nitrophenyl)-

- CS-0043275

- NSC-207834

- FT-0613215

- DB-018456

- 1-(2-nitrophenyl)-2-thiourea

-

- MDL: MFCD00041237

- インチ: InChI=1S/C7H7N3O2S/c8-7(13)9-5-3-1-2-4-6(5)10(11)12/h1-4H,(H3,8,9,13)

- InChIKey: FLGZBEKWHFRZNP-UHFFFAOYSA-N

- ほほえんだ: NC(NC1=CC=CC=C1[N+]([O-])=O)=S

- BRN: 2972327

計算された属性

- せいみつぶんしりょう: 197.02600

- どういたいしつりょう: 197.026

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 116A^2

- 互変異性体の数: 3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: ふん

- 密度みつど: 1.524

- ゆうかいてん: 136 °C

- ふってん: 350.6 °C at 760 mmHg

- フラッシュポイント: 165.8 °C

- 屈折率: 1.759

- PSA: 115.96000

- LogP: 2.54680

- ようかいせい: 不溶性

1-(2-nitrophenyl)-2-thiourea セキュリティ情報

- 危険物輸送番号:2811

- 危険カテゴリコード: 25

- セキュリティの説明: S22-S36/37-S45

- 包装グループ:II

- 危険レベル:6.1

- 包装等級:II

- セキュリティ用語:6.1

- リスク用語:R25

- 包装カテゴリ:II

- 危険レベル:6.1

1-(2-nitrophenyl)-2-thiourea 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1-(2-nitrophenyl)-2-thiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N498128-500mg |

1-(2-nitrophenyl)-2-thiourea |

51039-84-0 | 500mg |

$ 65.00 | 2022-06-03 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12158-1g |

N-(2-Nitrophenyl)thiourea, 98+% |

51039-84-0 | 98+% | 1g |

¥1729.00 | 2023-02-27 | |

| Fluorochem | 018920-25g |

1-(2-Nitrophenyl)-2-thiourea |

51039-84-0 | 95+% | 25g |

£446.00 | 2022-03-01 | |

| abcr | AB149920-25g |

1-(2-Nitrophenyl)-2-thiourea, 97%; . |

51039-84-0 | 97% | 25g |

€728.20 | 2025-02-15 | |

| 1PlusChem | 1P003DC6-5g |

1-(2-Nitrophenyl)thiourea |

51039-84-0 | 5g |

$174.00 | 2025-02-19 | ||

| A2B Chem LLC | AB56454-1g |

1-(2-Nitrophenyl)thiourea |

51039-84-0 | 1g |

$60.00 | 2024-04-19 | ||

| A2B Chem LLC | AB56454-5g |

1-(2-Nitrophenyl)thiourea |

51039-84-0 | 5g |

$178.00 | 2024-04-19 | ||

| eNovation Chemicals LLC | K68337-1g |

1-(2-Nitrophenyl)-2-thiourea |

51039-84-0 | 97% | 1g |

$185 | 2025-03-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1113915-1g |

1-(2-Nitrophenyl)thiourea |

51039-84-0 | 95+% | 1g |

¥708.00 | 2024-05-11 | |

| TRC | N498128-2.5g |

1-(2-nitrophenyl)-2-thiourea |

51039-84-0 | 2.5g |

$ 210.00 | 2022-06-03 |

1-(2-nitrophenyl)-2-thiourea 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

1-(2-nitrophenyl)-2-thioureaに関する追加情報

1-(2-ニトロフェニル)-2-チオ尿素(CAS No. 51039-84-0)の特性と応用:研究・産業分野での最新動向

1-(2-ニトロフェニル)-2-チオ尿素(1-(2-nitrophenyl)-2-thiourea)は、有機合成化学や材料科学において重要な役割を果たすニトロ基とチオ尿素を有する化合物です。CAS番号51039-84-0で登録される本物質は、その特異的な分子構造から、近年医薬品中間体や機能性材料の開発において注目を集めています。特に、電子供与性と電子求引性を併せ持つ性質が、光応答材料やセンサー分野での応用研究を促進しています。

2023年以降、サステナブル化学の観点から、1-(2-ニトロフェニル)-2-チオ尿素のグリーン合成法に関する検索需要が増加しています。研究者の間では「チオ尿素誘導体 環境調和型合成」や「51039-84-0 触媒反応」といったキーワードが頻繁に検索されており、従来の溶媒使用量を削減したマイクロ波合成やバイオカタリストを利用した手法が報告されています。これらは、SDGs目標9(産業と技術革新)にも沿った技術革新として評価されています。

本化合物の結晶構造解析に関する学術論文では、分子間水素結合ネットワークが機能発現に与える影響が詳細に研究されています。X線回折データによると、ニトロ基とチオ尿素部分が形成する特異的な分子配列が、固体状態での光ルミネッセンス特性や非線形光学特性に関与していることが明らかになりました。この特性を活用した有機EL材料や光スイッチングデバイスへの応用が、材料科学分野で精力的に検討されています。

医薬品開発分野では、1-(2-nitrophenyl)-2-thiourea骨格を有するチロシンキナーゼ阻害剤の研究が進展しています。2024年の最新文献では、分子ドッキングシミュレーションを用いたタンパク質相互作用の解析結果が報告され、特定のがん関連酵素に対する選択的阻害活性が示唆されています。ただし、実際の医薬品転用にはさらなる毒性評価や薬物動態試験が必要である点に留意が必要です。

分析化学における応用では、51039-84-0を基本骨格とする金属イオン検出プローブの開発が注目されています。特に、チオ尿素基が形成するキレート構造を利用した銅イオンや水銀イオンの選択的検出系が、環境モニタリング技術として実用化段階にあります。関連する特許検索では「重金属センサー チオ尿素誘導体」といったキーワードの検索ボリュームが年間15%以上増加していることが確認されています。

産業利用の観点では、1-(2-ニトロフェニル)-2-チオ尿素の安定性向上に関する技術開発が重要な課題です。加速劣化試験(ADT)データによると、本化合物は湿度制御下で長期保存が可能であることが判明しており、電子部品用樹脂添加剤としての実用化事例が増えつつあります。また、熱硬化性樹脂の架橋剤として利用された場合、耐熱性が20-30℃向上するというデータも得られています。

今後の展望として、AI予測化学の進展により、51039-84-0をテンプレートとした新規材料設計が加速すると予想されます。機械学習を用いた物性予測モデルでは、本化合物の置換基効果を系統的に評価することで、太陽電池材料や有機半導体向けの高性能誘導体が提案されています。実際、「チオ尿素 材料インフォマティクス」に関する学術検索件数は過去3年で3倍以上に増加しており、この傾向は今後も継続すると見込まれます。

安全取り扱いに関する最新の知見として、1-(2-nitrophenyl)-2-thioureaの生分解性評価データが2024年に更新されました。OECDテストガイドラインに準拠した試験では、28日間で60%以上の生分解が確認されており、グリーンケミストリーの観点からも一定の評価を得ています。ただし、実験室レベルでの取り扱い時には、局所排気装置の使用や���護具の着用が推奨されます。

市場動向を分析すると、1-(2-ニトロフェニル)-2-チオ尿素の世界需要は2023-2030年にかけて年平均成長率(CAGR)4.7%で拡大すると予測されています。特にアジア太平洋地域では、電子材料や機能性化学品の生産増加に伴い、高純度グレードの需要が顕著に伸びています。主要サプライヤーは、カスタム合成サービスや分析データパッケージの付加価値提供によって差別化を図っています。

51039-84-0 (1-(2-nitrophenyl)-2-thiourea) 関連製品

- 141-90-2(2-Thiouracil)

- 56-04-2(Methylthiouracil)

- 56-10-0(S-(2-Aminoethyl)-ITU dihydrobromide)

- 591-28-6(4-Thiouracil)

- 614-78-8((2-methylphenyl)thiourea)

- 622-03-7(Diphenylthiocarbazide)

- 102-08-9(1,3-diphenylthiourea)

- 614-23-3(Benzoylthiourea)

- 1516-37-6((2-Methoxyphenyl)thiourea)

- 2114-02-5(Amidinothiourea)